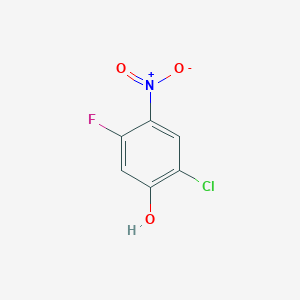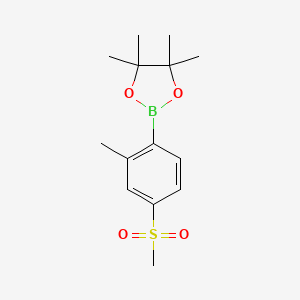
Hexadecanoic-15,15,16,16,16-D5 acid
Overview
Description
Hexadecanoic-15,15,16,16,16-D5 acid, also known as Palmitic acid-15,15,16,16,16-d5, is a long-chain fatty acid . It is a straight-chain, sixteen-carbon, saturated long-chain fatty acid .
Synthesis Analysis
This compound can be synthesized and is available for purchase from various chemical vendors . The linear formula for this compound is CD3CD2(CH2)13CO2H .Molecular Structure Analysis
The molecular formula of this compound is C16H32O2 . The molecular weight of this compound is 261.45 g/mol . The InChI string representation of this compound is InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i1D3,2D2 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 261.45 g/mol . It has a XLogP3 value of 6.4, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 14 . The exact mass and monoisotopic mass of the compound are 261.271613989 g/mol . The topological polar surface area of the compound is 37.3 Ų .Scientific Research Applications
1. Pheromone Biosynthesis in Silkworm Moths
Hexadecanoic acid plays a crucial role in the biosynthesis of sex pheromones in the silkworm moth, Bombyx mori L. The incorporation of hexadecanoic acid into bombykol, the sex pheromone, has been demonstrated, highlighting its importance in insect biology and chemical communication (Ando et al., 1988).
2. Radioactive Labeling in Nuclear Chemistry
Hexadecanoic acid has been used in nuclear chemistry for labeling purposes. A study reported the successful labeling of hexadecanoic acid with radioactive iodine, showcasing its potential in medical imaging and diagnostics (El-wetery et al., 1997).
3. Investigation of Fatty Acids Polymorphism
Research on the polymorphism of fatty acids, including hexadecanoic acid, has provided insights into their solid-state miscibility. This knowledge is valuable for understanding material properties in various industrial applications (Gbabode et al., 2009).
4. Bioactivity and Antioxidant Properties
Studies on hexadecanoic acid have explored its bioactivity, including toxicity and antioxidant properties. This research is significant for understanding its potential therapeutic applications and effects on biological systems (Panggua et al., 2016).
5. Applications in Biopolymers and Polyesters
Hexadecanoic acid derivatives have been isolated and used as monomers for synthesizing aliphatic polyesters. These findings have implications for developing bio-based materials and sustainable alternatives in polymer science (Arrieta-Báez et al., 2011).
6. Role in Microbial Metabolism
Research on bacterial strains utilizing hexadecanoic acid as a carbon source has provided insights into microbial metabolism and environmental biodegradation processes (Meng et al., 2017).
7. Antimicrobial Properties of Metal Complexes
Metal complexes of hexadecanoic acid have been synthesized and studied for their antimicrobial properties. This research contributes to the development of new antimicrobial agents and medical applications (Govindarajan et al., 2022).
Mechanism of Action
Biochemical Pathways
Hexadecanoic-15,15,16,16,16-D5 acid, like other fatty acids, is likely involved in various biochemical pathways, including lipid metabolism . It may influence the synthesis and breakdown of lipids in the body, affecting energy production and storage. The downstream effects of these changes can have significant impacts on cellular function and overall health .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other molecules can affect the absorption, distribution, metabolism, and excretion of this compound, thereby influencing its overall effect.
Properties
IUPAC Name |
15,15,16,16,16-pentadeuteriohexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCSVZSSVZVIGE-ZBJDZAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


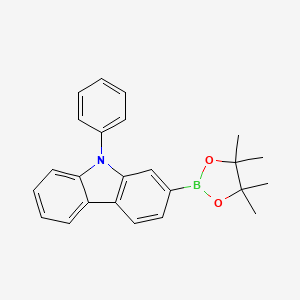


![1-[2-(4-Methylphenyl)ethenyl]naphthalene](/img/structure/B1429273.png)


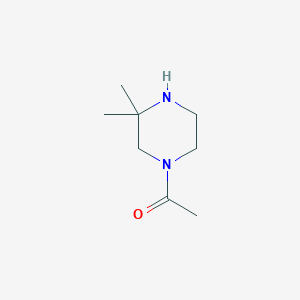
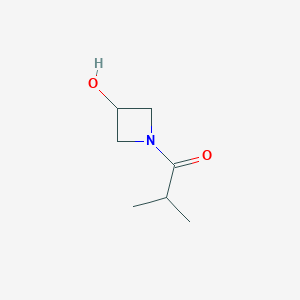
![4,5-dimethyl 1-[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B1429283.png)
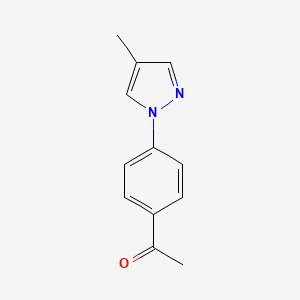
![8-Oxabicyclo[3.2.1]octan-2-one](/img/structure/B1429286.png)

